Unveiling the Photophysical Profile of D149 Dye: A Technical Guide
Unveiling the Photophysical Profile of D149 Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline dye D149 stands as a prominent metal-free organic sensitizer, particularly recognized for its high molar extinction coefficient and its successful application in dye-sensitized solar cells (DSSCs).[1][2][3] A comprehensive understanding of its photophysical properties is paramount for optimizing its performance in various applications, including but not limited to solar energy conversion and photocatalysis. This technical guide provides an in-depth analysis of the core photophysical characteristics of D149, complete with quantitative data, detailed experimental methodologies, and a visual representation of the characterization workflow.
Core Photophysical Properties of D149
The photophysical behavior of D149 is intricately linked to its molecular structure, which features a central indoline donor group conjugated to rhodanine-based acceptor/anchoring groups.[1][4] This donor-π-acceptor (D-π-A) architecture dictates its electronic transitions and subsequent de-excitation pathways.
Quantitative Data Summary
The key photophysical parameters of D149, including its absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and excited-state lifetime, are summarized in the table below. These values are highly dependent on the solvent environment due to the dye's charge-transfer characteristics.[1][5]
| Photophysical Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | 525 - 550 nm | Benzene, Acetonitrile, Methanol[2] |
| ~540 nm | ||
| 560 nm | [6] | |
| 530 nm | [7] | |
| Emission Maximum (λ_em_) | ~600 - 650 nm | Benzene, Acetonitrile, Methanol[2] |
| 661, 673, 688 nm | λ_ex_ = 405 nm & 532 nm[6] | |
| Molar Extinction Coefficient (ε) | 68,700 M⁻¹cm⁻¹ | at 540 nm[3] |
| Fluorescence Quantum Yield (Φ_f_) | 0.1 | [8] |
| Excited-State Lifetime (τ) | 100 - 720 ps | In various solvents[1] |
| 280 ps | Acetonitrile[5] | |
| 540 ps | Acetone[5] | |
| 720 ps | THF[5] | |
| 800 ps | Chloroform[5] | |
| 99 ps | Methanol[5] | |
| 178 ps | Ethanol[5] | |
| 0.90 ns | Chloroform[8] |
Experimental Protocols
The characterization of the photophysical properties of D149 involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of D149.
Methodology:
-
Sample Preparation: Prepare a stock solution of D149 of a known concentration (e.g., 0.1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or methanol). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of 300 nm to 800 nm.
-
The absorption maximum (λ_max_) is identified as the wavelength with the highest absorbance.
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λ_max_ against concentration (c).
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × l, where l is the path length, typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectrum and relative fluorescence quantum yield (Φ_f_) of D149.
Methodology:
-
Sample Preparation: Prepare a dilute solution of D149 in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95) should also be prepared with a similar absorbance at the same excitation wavelength.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator and a photomultiplier tube (PMT) detector.
-
Measurement:
-
Set the excitation wavelength to the absorption maximum of D149.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region (e.g., 550 nm to 850 nm).
-
Under identical experimental conditions (excitation wavelength, slit widths), record the emission spectrum of the reference standard.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the D149 sample and the reference standard.
-
The fluorescence quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (n_sample_² / n_ref_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of D149.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.[5] This setup includes a pulsed laser source for excitation (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and timing electronics.
-
Measurement:
-
Excite the D149 solution with short laser pulses at its absorption maximum.
-
Collect the fluorescence emission at the emission maximum.
-
The TCSPC electronics measure the time difference between the laser pulse and the detection of the first fluorescence photon.
-
Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to a single or multi-exponential decay function to extract the excited-state lifetime(s). For a single exponential decay, the function is I(t) = I₀e^(-t/τ), where τ is the lifetime.
-
Experimental Workflow for Photophysical Characterization
The logical flow of experiments for characterizing the photophysical properties of D149 is depicted in the following diagram.
Workflow for characterizing D149's photophysical properties.
This comprehensive guide provides the foundational knowledge and methodologies for the in-depth investigation of the photophysical properties of the D149 dye. The presented data and protocols are essential for researchers and scientists aiming to leverage the unique characteristics of this versatile molecule in advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D149 Dye | indoline dye | CAS# 786643-20-7 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
